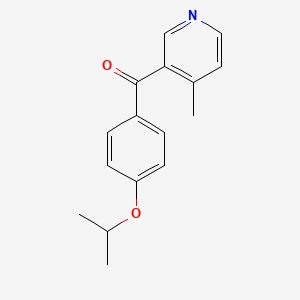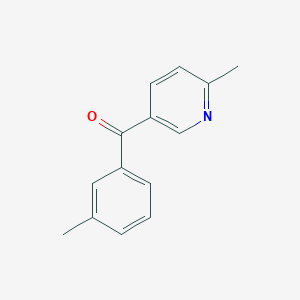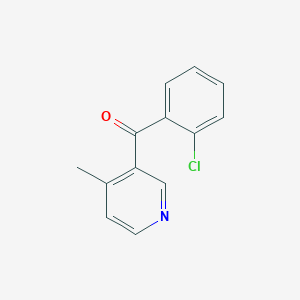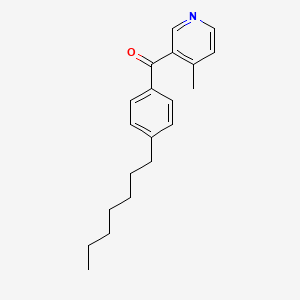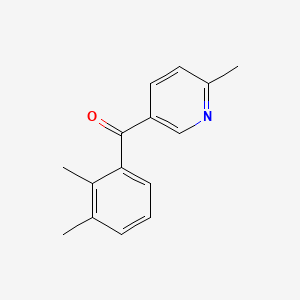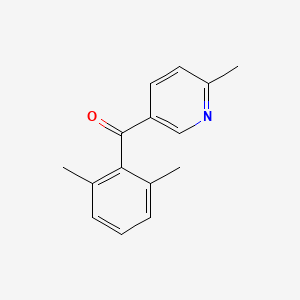
4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Overview
Description
4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a naphthyridine ring system and a cyclohexanecarboxylic acid moiety
Mechanism of Action
Target of Action
The primary target of 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid is the Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.
Mode of Action
As a PDE4 inhibitor, this compound works by blocking the action of PDE4 . This leads to an increase in cAMP levels, which in turn amplifies the response of cells to hormones like glucagon and adrenaline.
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. One of the key pathways is the cAMP-dependent pathway , where cAMP activates protein kinase A (PKA), leading to a series of downstream effects such as the activation of CREB (cAMP response element-binding protein), a transcription factor that regulates the expression of certain genes .
Pharmacokinetics
It is known that the compound has been optimized forsolubility and pharmacokinetics , suggesting that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the amplification of the cellular response to hormones like glucagon and adrenaline . This can lead to various molecular and cellular effects, depending on the specific cell type and the hormonal context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and scalability. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under controlled conditions.
Major Products Formed: The reactions involving this compound can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid: This compound is structurally similar but contains a fluorophenyl group instead of a hydroxyl group.
4-(8-Hydroxy-1,7-naphthyridin-6-yl)butanoic Acid: This compound has a shorter carbon chain compared to the cyclohexanecarboxylic acid moiety.
Uniqueness: 4-(8-Hydroxy-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid stands out due to its specific structural features, which contribute to its unique chemical and biological properties. Its cyclohexanecarboxylic acid moiety provides stability and versatility, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-(8-oxo-7H-1,7-naphthyridin-6-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-13-11(2-1-7-16-13)8-12(17-14)9-3-5-10(6-4-9)15(19)20/h1-2,7-10H,3-6H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXWHNZDIBYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC3=C(C(=O)N2)N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)
